Home > Products > Screening Compounds P141704 > N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate - 1351615-11-6

N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Catalog Number: EVT-2961746
CAS Number: 1351615-11-6
Molecular Formula: C18H18N6O7
Molecular Weight: 430.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

    Compound Description: This compound serves as the central structure in a study focused on crystal structure analysis. The research investigates its molecular geometry and intermolecular interactions within its crystal lattice, revealing key structural characteristics [].

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 10)

    Compound Description: This compound is a potent retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. It demonstrates favorable pharmacological properties in both biochemical and cell-based assays. Notably, it exhibits a good physicochemical profile, including low to medium plasma protein binding across different species. Furthermore, compound 10 exhibits activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, leading to decreased IL-17 cytokine production in ex vivo antigen recall assays [].

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 33)

    Compound Description: Similar to compound 10, compound 33 acts as a RORγt inverse agonist []. It exhibits significant pharmacological potential with good potency in both biochemical and cell-based assays. Its favorable physicochemical properties, including low to medium plasma protein binding across species, enhance its potential as a therapeutic agent. Importantly, compound 33 shows activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, effectively lowering IL-17 cytokine production in ex vivo antigen recall assays.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide (Compound 47)

    Compound Description: Developed as a potent and selective CCK2 receptor antagonist, compound 47 exhibits notable efficacy in inhibiting pentagastrin-stimulated gastric acid secretion in both rats and dogs. Importantly, this compound demonstrates effectiveness through various routes of administration, including intravenous bolus and enteral administration, indicating its potential for therapeutic development [].

    Compound Description: This compound demonstrates partial agonist activity at both human 5-HT1D alpha and 5-HT1D beta receptors, acting as a potent antagonist at both receptors. Notably, GR127935 exhibits similar activity in assays measuring cAMP accumulation [, ].

Properties

CAS Number

1351615-11-6

Product Name

N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid

Molecular Formula

C18H18N6O7

Molecular Weight

430.377

InChI

InChI=1S/C16H16N6O3.C2H2O4/c1-10-5-13(20-24-10)18-14(23)9-22-7-12(8-22)16-19-15(21-25-16)11-3-2-4-17-6-11;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,18,20,23);(H,3,4)(H,5,6)

InChI Key

QQJNDBWTMJJOKI-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.